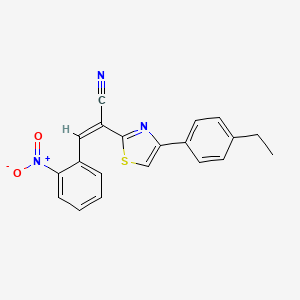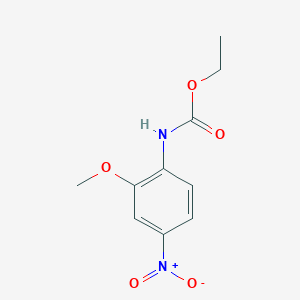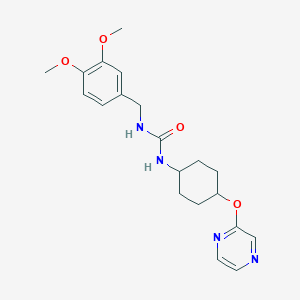
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile, also known as ETPTA, is a novel compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it has been proposed that (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile induces apoptosis in cancer cells by activating the caspase cascade. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to inhibit the growth of Candida albicans by disrupting the cell membrane.
Biochemical and Physiological Effects
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been shown to have biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to inhibit the growth of Candida albicans by disrupting the cell membrane. In addition, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been reported to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is a novel compound with potential applications in scientific research. It has been optimized for high purity and high yield. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to have low toxicity in normal cells. However, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action.
Zukünftige Richtungen
There are several future directions for (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile research. One direction is to further elucidate its mechanism of action. Another direction is to investigate its potential applications in other diseases, such as fungal infections. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile could also be used as a lead compound for the development of new anticancer and antifungal drugs. Finally, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile could be used in combination with other drugs to enhance their efficacy.
Synthesemethoden
The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form 4-(4-ethylphenyl)thiazol-2-amine. This intermediate is then reacted with 2-nitrobenzaldehyde and acrylonitrile to form (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. The synthesis method has been optimized to yield high purity and high yield of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been shown to have potential applications in scientific research. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has also been shown to have antifungal activity against Candida albicans.
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-2-14-7-9-15(10-8-14)18-13-26-20(22-18)17(12-21)11-16-5-3-4-6-19(16)23(24)25/h3-11,13H,2H2,1H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVKONGCBEHHS-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)
![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)

![methyl 3-((5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)methyl)-4-methoxybenzoate](/img/structure/B2849327.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2849329.png)
![N-(thiophen-2-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2849330.png)
![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)
![2-((4-cyclohexylphenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2849333.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2849337.png)


![N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2849345.png)